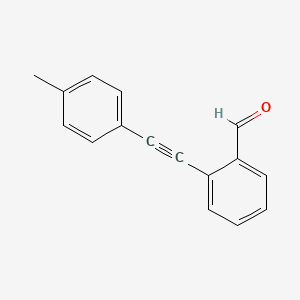
2-(p-Tolylethynyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolylethynyl)benzaldehyde is an organic compound with the molecular formula C₁₆H₁₂O. It is characterized by the presence of a benzaldehyde group substituted with a p-tolylethynyl group. This compound is used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
It is known that the compound is involved in reactions with α,β-unsaturated carbonyl compounds .
Mode of Action
2-(p-Tolylethynyl)benzaldehyde interacts with its targets through a series of chemical reactions. For instance, it has been reported that this compound oxime reacts with α,β-unsaturated carbonyl compounds in a one-pot reaction . This reaction leads to the formation of 1-alkylated isoquinoline derivatives .
Biochemical Pathways
The compound’s involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may influence pathways related to these structures .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP2C19, an enzyme involved in drug metabolism .
Result of Action
Its involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may have effects related to these structures .
準備方法
Synthetic Routes and Reaction Conditions
2-(p-Tolylethynyl)benzaldehyde can be synthesized through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
2-(p-Tolylethynyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The p-tolylethynyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
Oxidation: Formation of p-tolylethynylbenzoic acid.
Reduction: Formation of p-tolylethynylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
2-(p-Tolylethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Benzaldehyde: Lacks the p-tolylethynyl group, making it less reactive in certain substitution reactions.
p-Tolualdehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynylbenzaldehyde: Similar structure but lacks the p-tolyl group, leading to different chemical properties.
Uniqueness
2-(p-Tolylethynyl)benzaldehyde is unique due to the presence of both the p-tolylethynyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
特性
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZJUGIVVHLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
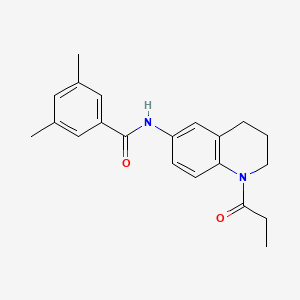
![METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2826805.png)
![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)
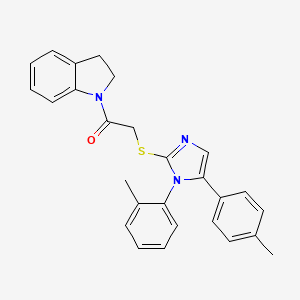
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2826810.png)
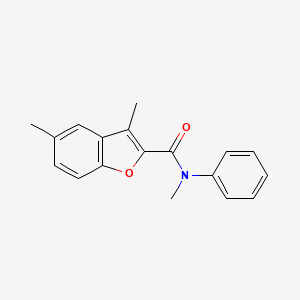
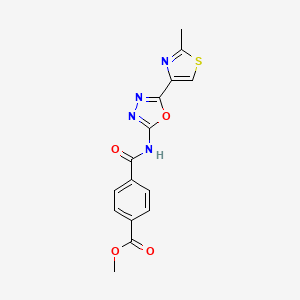
![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)
![2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2826822.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate](/img/structure/B2826824.png)
